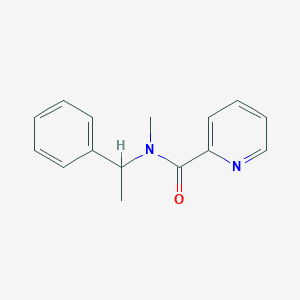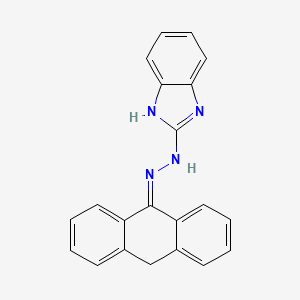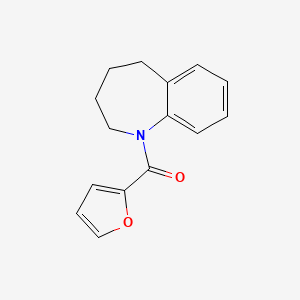![molecular formula C14H24N2O3 B7513800 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7513800.png)
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone, also known as MEPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MEPE is a piperidine derivative that has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone is not fully understood, but it is believed to act through the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity. It has also been found to have an affinity for certain receptors in the brain, including the nicotinic acetylcholine receptor and the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has been found to exhibit a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the activation of certain receptors in the brain. It has also been found to have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has several advantages for use in lab experiments, including its ability to modulate neurotransmitter release and its potential applications in the treatment of neurological disorders. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone, including further studies on its mechanism of action, its potential applications in the treatment of neurological disorders, and its potential toxicity. Other future directions include the development of more effective synthesis methods and the exploration of its potential applications in other areas of scientific research.
Synthesemethoden
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone can be synthesized using a variety of methods, including the reaction of 4-piperidone with 4-piperidone hydrochloride in the presence of sodium methoxide and methanol. Other methods include the reaction of piperidine-4-carboxylic acid with piperidine-4-carboxylic acid chloride in the presence of triethylamine, and the reaction of 4-piperidone with piperidine-4-carboxylic acid in the presence of acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit a range of effects on the central nervous system, including the modulation of neurotransmitter release and the inhibition of acetylcholinesterase activity.
Eigenschaften
IUPAC Name |
2-methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-19-11-13(17)15-9-5-12(6-10-15)14(18)16-7-3-2-4-8-16/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGPUMFZIMBWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-Tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethanesulfonamide](/img/structure/B7513725.png)

![3-[2-(4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7513733.png)





![N-[1-(5-methylfuran-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7513776.png)


![N-benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7513830.png)
![Cyclopropyl-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7513841.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7513847.png)